Cbz-alpha-methyl-L-Glu

描述

Conceptual Framework of α-Methylated Amino Acids

α-Methylated amino acids are derivatives of natural amino acids where the hydrogen atom on the α-carbon is replaced by a methyl group. nih.gov This seemingly small modification has profound implications for the properties of the amino acid and any peptide chain it is incorporated into. The primary effect of α-methylation is the introduction of steric hindrance, which significantly restricts the conformational flexibility of the peptide backbone. nih.gov This restriction can force the peptide to adopt specific secondary structures, such as helices. nih.govmdpi.com

The conformational constraints imposed by α-methylation are reflected in a narrower distribution of Ramachandran (ϕ/ψ) dihedral angles. nih.gov This increased rigidity can lead to several beneficial properties in peptide design, including:

Enhanced Helicity: The incorporation of α-methylated amino acids, particularly α-aminoisobutyric acid (Aib), has been shown to increase the helicity of short peptides. mdpi.com

Increased Stability: The steric bulk of the α-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's resistance to proteolysis. nih.govenamine.net

Improved Biological Activity: By locking a peptide into a specific, biologically active conformation, α-methylation can enhance its binding affinity to its target. nih.govacs.org

Interactive Data Table: Properties of α-Methylated Amino Acids

| Property | Description | Research Finding |

|---|---|---|

| Conformational Rigidity | The α-methyl group restricts the rotation around the peptide backbone bonds (phi and psi angles). | Leads to a narrow distribution of Ramachandran angles, promoting specific secondary structures like helices. nih.gov |

| Proteolytic Stability | The steric hindrance provided by the α-methyl group protects the adjacent peptide bond from enzymatic degradation. | α-Methylated peptides show increased resistance to various proteases. nih.govenamine.net |

| Helicity Induction | The steric constraints favor the formation of helical structures within the peptide chain. | Incorporation of α-methylated amino acids, such as α-methyl Ala, enhances peptide helicity. nih.gov |

| Bioactivity Modulation | By enforcing a specific conformation, α-methylation can improve the binding affinity and efficacy of bioactive peptides. | Has been used to improve the potency of peptide inhibitors. acs.org |

Significance of Carbobenzyloxy (Cbz) Protection in Amino Acid Chemistry

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for the amine functionality in amino acids during chemical synthesis, particularly in peptide synthesis. numberanalytics.combachem.com Introduced by Bergmann and Zervas in 1932, the Cbz group was instrumental in the advancement of controlled peptide chemistry. total-synthesis.com It effectively masks the nucleophilic nature of the amine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. numberanalytics.comyoutube.com

The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. numberanalytics.com The resulting carbamate (B1207046) is stable under a variety of reaction conditions, yet it can be readily removed when desired. total-synthesis.com The most common method for deprotection is through catalytic hydrogenation, which cleaves the Cbz group to release the free amine, toluene, and carbon dioxide. total-synthesis.commasterorganicchemistry.com This orthogonality to many other protecting groups makes it a versatile tool in multi-step organic synthesis. total-synthesis.com

Overview of Cbz-α-methyl-L-Glutamic Acid as a Specialized Chemical Entity

Cbz-α-methyl-L-Glutamic Acid is a non-natural amino acid derivative that combines the conformational constraints of α-methylation with the protective capabilities of the Cbz group. This makes it a highly specialized building block for the synthesis of custom peptides and other complex organic molecules. The presence of the Cbz group allows for the selective reaction of the carboxylic acid groups of the glutamic acid moiety, while the α-methyl group imparts conformational rigidity to the resulting peptide chain.

The synthesis of molecules containing Cbz-α-methyl-L-Glutamic Acid allows researchers to investigate the effects of conformational restriction at a specific point in a peptide sequence. For instance, it can be used to create peptides with enhanced helical structures and increased stability, which can be valuable in the development of new therapeutic agents. nih.gov The synthesis of peptides containing this modified amino acid has been explored in the context of creating inhibitors for specific enzymes or protein-protein interactions. acs.orgnih.gov

Interactive Data Table: Key Features of Cbz-α-methyl-L-Glutamic Acid

| Feature | Chemical Group | Function in Synthesis |

|---|---|---|

| Amine Protection | Carbobenzyloxy (Cbz) Group | Prevents the α-amino group from undergoing unwanted reactions during peptide coupling. numberanalytics.com |

| Conformational Control | α-Methyl Group | Restricts the peptide backbone's flexibility, inducing specific secondary structures. nih.gov |

| Chirality | L-Configuration | Maintains the natural stereochemistry of the amino acid backbone. |

| Side Chain Functionality | Glutamic Acid Side Chain | Provides two carboxylic acid groups that can be further modified or used for conjugation. beilstein-journals.org |

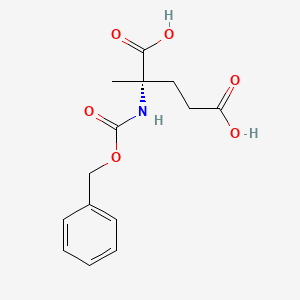

Structure

2D Structure

3D Structure

属性

分子式 |

C14H17NO6 |

|---|---|

分子量 |

295.29 g/mol |

IUPAC 名称 |

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)pentanedioic acid |

InChI |

InChI=1S/C14H17NO6/c1-14(12(18)19,8-7-11(16)17)15-13(20)21-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t14-/m0/s1 |

InChI 键 |

TUHIITZLWRBWLF-AWEZNQCLSA-N |

手性 SMILES |

C[C@](CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

规范 SMILES |

CC(CCC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes for Cbz α Methyl L Glutamic Acid and Its Analogues

Asymmetric Synthesis of the α-Methyl-L-Glutamic Acid Stereocenter

The cornerstone of synthesizing Cbz-α-methyl-L-glutamic acid is the establishment of the correct stereochemistry at the α-carbon. This is typically achieved through asymmetric synthesis, a field rich with strategies to induce chirality.

Chiral Pool Approaches and Educts (e.g., from L-Glutamic Acid Derivatives)

A prevalent and efficient strategy for asymmetric synthesis is the chiral pool approach, which utilizes readily available, enantiomerically pure natural products as starting materials. baranlab.orgresearchgate.net L-glutamic acid and its derivatives are prime candidates for this methodology, as they already possess the desired (L)-configuration at the α-carbon. researchgate.netbeilstein-journals.org This approach circumvents the need for a de novo asymmetric induction step at this center, thereby simplifying the synthetic route and ensuring high enantiomeric purity of the final product.

The synthesis often begins with a suitably protected derivative of L-glutamic acid. For instance, dianions derived from N-Cbz and N-Boc protected glutamic acid esters have been shown to undergo highly stereoselective anti-allylation reactions at the C-4 position. researchgate.net The choice of protecting groups and the nature of the electrophile are crucial in controlling the stereochemical outcome of these reactions. researchgate.net

| Chiral Educt | Key Transformation | Resulting Stereochemistry |

| L-Glutamic Acid | Derivatization and subsequent stereoselective alkylation | Retention of L-configuration at α-carbon |

| N-protected L-glutamic acid esters | Diastereoselective enolate alkylation | Controlled formation of new stereocenters |

| L-pyroglutamic acid | Ring opening and functional group manipulation | Access to various glutamic acid analogues |

Strategies for α-Methyl Group Introduction

The introduction of the α-methyl group onto the glutamic acid scaffold is a critical step that creates a quaternary stereocenter. This transformation can be challenging due to the potential for racemization and the steric hindrance at the α-position. Several methods have been developed to achieve this methylation with high stereocontrol.

One common approach involves the diastereoselective alkylation of a chiral enolate derived from a protected glutamic acid. acs.org The stereochemical outcome is often directed by a chiral auxiliary or by the inherent chirality of the starting material. For instance, the alkylation of chiral glyoxylate-derived N-sulfinyl imines with radical precursors has been shown to be an effective method for the asymmetric synthesis of unnatural α-amino acids. rsc.org Another strategy involves the use of phase-transfer catalysts to mediate the asymmetric alkylation of achiral glycine-derived Schiff base nickel complexes. researchgate.net

More direct methylation methods have also been explored. The use of trimethylsilyldiazomethane (B103560) offers a chemo-specific method for the methylation of the carboxyl function of N-nosyl-α-amino acids, which can be a precursor to N-methyl-α-amino acids. researchgate.net Additionally, on-resin methylation techniques compatible with solid-phase peptide synthesis (SPPS) have been developed, such as the Fukuyama's nitrobenzenesulfonamide chemistry. google.com

Implementation of the Carbobenzyloxy (Cbz) Protecting Group

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. taylorfrancis.compeptide.com Its stability under a range of conditions and its susceptibility to specific deprotection methods make it a valuable tool in the synthesis of complex molecules like Cbz-α-methyl-L-glutamic acid.

Methods for N-Terminal Cbz Installation

The Cbz group is typically introduced by reacting the amino group of the α-methyl-L-glutamic acid derivative with benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent in the presence of a mild base. acs.orgmasterorganicchemistry.com This reaction is generally efficient and proceeds under well-established protocols. acs.org The use of N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) is another common method for the introduction of the Cbz group. google.com

| Reagent | Base | Solvent | Key Features |

| Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate, Sodium carbonate, Sodium hydroxide | Water/Organic co-solvent | Standard, reliable method |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Sodium bicarbonate, N-methylmorpholine | Aqueous or organic | Often used for cleaner reactions |

Chemoselective Cbz Deprotection Strategies (e.g., Catalytic Hydrogenolysis)

A key advantage of the Cbz group is its facile removal under conditions that are orthogonal to many other protecting groups. acs.org The most common method for Cbz deprotection is catalytic hydrogenolysis. taylorfrancis.commasterorganicchemistry.comjst.go.jp This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene. taylorfrancis.comjst.go.jpresearchgate.net The reaction proceeds under neutral conditions and results in the formation of the free amine, toluene, and carbon dioxide. taylorfrancis.com

The chemoselectivity of catalytic hydrogenolysis can be influenced by the choice of catalyst and the presence of catalyst poisons. For example, a Pd/C-pyridine combination can be used for the selective removal of O-benzyl, N-Cbz, and benzyl ester protecting groups in the presence of other sensitive functionalities. jst.go.jp Other methods for Cbz deprotection include treatment with strong acids or dissolving metal reductions, though these are often less chemoselective. acs.org

Orthogonal Protecting Group Chemistry for Multi-Functional Amino Acid Derivatives

The synthesis of complex amino acid derivatives like Cbz-α-methyl-L-glutamic acid, which contains multiple reactive functional groups, necessitates the use of an orthogonal protecting group strategy. peptide.comacs.orgiris-biotech.de Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using different chemical conditions. iris-biotech.de

In the context of Cbz-α-methyl-L-glutamic acid, the α-amino group is protected by the Cbz group, while the side-chain carboxylic acid and the α-carboxylic acid may be protected with other groups. For instance, the side-chain carboxyl group of glutamic acid can be protected as a tert-butyl (tBu) ester, which is labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.dersc.org This is orthogonal to the Cbz group, which is removed by hydrogenolysis. masterorganicchemistry.comiris-biotech.de

The choice of protecting groups is critical for the successful synthesis of peptides and other complex molecules. The Fmoc/tBu strategy is a widely used orthogonal combination in solid-phase peptide synthesis (SPPS). iris-biotech.de The Fmoc group protects the α-amino group and is removed by a base, while the tBu group protects the side chains and is removed by acid. iris-biotech.de The Cbz group, while less common in SPPS, is a valuable tool in solution-phase synthesis and for the preparation of protected amino acid building blocks. peptide.com

| Protecting Group | Protected Functionality | Deprotection Conditions |

| Carbobenzyloxy (Cbz) | α-Amino group | Catalytic Hydrogenolysis (H₂/Pd-C) taylorfrancis.commasterorganicchemistry.comjst.go.jp |

| tert-Butyl (tBu) | Side-chain carboxyl group | Strong Acid (e.g., TFA) iris-biotech.dersc.org |

| Fluorenylmethyloxycarbonyl (Fmoc) | α-Amino group | Base (e.g., Piperidine) iris-biotech.de |

| Allyl (Alloc) | Side-chain carboxyl group | Pd(0) catalysis rsc.orgsigmaaldrich.com |

The strategic application of these orthogonal protecting groups allows for the selective manipulation of different parts of the molecule, enabling the synthesis of complex and highly functionalized derivatives of Cbz-α-methyl-L-glutamic acid. rsc.org

Reaction Conditions and Optimization for High Yield and Purity

The synthesis of Cbz-α-methyl-L-Glutamic Acid, a selectively protected derivative of L-glutamic acid, requires precise control over reaction conditions to achieve high yields and exceptional purity. Optimization strategies focus on several key aspects of the synthesis, including the selective protection of functional groups, the choice of reagents and catalysts, and the modulation of reaction parameters such as temperature and solvent. Both chemical and chemo-enzymatic routes have been developed, with the latter offering significant advantages in terms of selectivity and minimization of by-products.

A primary synthetic route involves the initial N-protection of L-glutamic acid with a benzyloxycarbonyl (Cbz) group, followed by the selective esterification of the α-carboxylic acid. The common method for N-protection utilizes benzyl chloroformate (Cbz-Cl) in an aqueous alkaline solution, often at reduced temperatures (0-5 °C) to control reactivity. Subsequent purification steps are crucial; for instance, a patented method for producing N-Cbz-L-glutamic acid involves adjusting the pH to 4-5 after the initial reaction to remove impurities with an organic solvent, followed by acidification to precipitate the crude product, which is then recrystallized from water to achieve purities exceeding 99%. google.comresearchgate.net

The selective esterification of the α-carboxyl group in the presence of the γ-carboxyl group is a significant challenge. Chemo-enzymatic methods have proven highly effective in overcoming this hurdle. Enzymes, prized for their stereo- and regiospecificity, can catalyze reactions under mild conditions, often eliminating the need for complex protection and deprotection steps and reducing the risk of racemization. thieme-connect.de

For example, the serine protease Alcalase has been successfully used for the α-selective enzymatic hydrolysis of glutamyl diesters and for α-selective enzymatic methyl-esterification, leading to the desired γ-protected monoesters with yields ranging from 77% to 91%. researchgate.net Similarly, the cysteine protease papain has been employed in the synthesis of dipeptides using N-Cbz-L-Glu(OBn)-OH as the starting material, demonstrating the utility of enzymatic methods in creating specific peptide bonds without racemization. acs.orgru.nl The choice of activating ester and the enzyme concentration are critical parameters that must be optimized. In one study, doubling the papain concentration was necessary to compensate for the slower reaction rate when using a benzyl ester compared to other activating esters. ru.nl

Optimization of reaction conditions is paramount for maximizing yield and purity. This involves a systematic evaluation of solvents, temperature, catalysts, and reagent stoichiometry. For instance, in the synthesis of related Cbz-protected amino acid derivatives, an increase in reaction temperature from room temperature to 45 °C or 60 °C was shown to significantly improve the product yield, as detailed in the table below. researchgate.net

Table 1: Optimization of Reaction Temperature on the Yield of a Cbz-Protected Amino Acid Derivative An illustrative example of temperature optimization in the synthesis of a Cbz-proline derivative.

| Entry | Temperature (°C) | Solvent | Yield (% ¹H NMR) |

|---|---|---|---|

| 1 | Room Temp | Dichloromethane | Low Reactivity |

| 2 | 45 | Dichloromethane | 45 |

| 3 | 60 | Dichloroethane | 50 |

Data sourced from a study on the C-H azidation of Cbz-Pro-OMe. researchgate.net

In chemo-enzymatic routes, optimization extends to enzyme-specific parameters. The reduction of CBZ-protected 4-amino-2-keto esters, substrates prepared from L-amino acids, showcases the power of enzyme selection. acs.org While wild-type lactate (B86563) dehydrogenases could reduce an alanine-derived substrate, they were ineffective for bulkier substrates. acs.org In contrast, a genetically engineered mutant, H205Q d-hydroxyisocaproate dehydrogenase, proved to be a superior catalyst, reducing a range of substrates with excellent yields and diastereoselectivity. acs.org The optimization of such a reaction is highlighted in the following table, comparing the efficiency of the mutant versus the wild-type enzyme.

Table 2: Comparison of Wild-Type vs. Mutant Enzyme in the Reduction of N-protected (S)-4-amino-2-oxopentanoic acid

| Enzyme | Reaction Time | Yield (%) |

|---|---|---|

| SE-LDH (Wild-Type) | 4 days | 67 |

| H205Q Mutant | 4 hours | 85 |

Data illustrates the enhanced efficiency of a genetically engineered oxidoreductase. acs.org

Purification of the final product, Cbz-α-methyl-L-Glutamic Acid, is critical for removing unreacted starting materials, by-products, and catalysts. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing purity, with targets typically exceeding 97%. Purification protocols often involve column chromatography, where the choice of eluent composition is optimized to ensure effective separation. orgsyn.org For instance, a gradient elution from 5% to 20% ethyl acetate (B1210297) in hexanes has been used to isolate a similar protected glutamate (B1630785) derivative with an 83% yield. orgsyn.org Recrystallization from appropriate solvent systems, such as water or ethanol, is also a common final step to obtain a high-purity crystalline product. google.comorgsyn.org

Applications in Advanced Organic and Peptide Synthesis

Cbz-α-methyl-L-Glutamic Acid as a Chiral Building Block

Amino acids and their derivatives are fundamental chiral precursors in modern organic synthesis. beilstein-journals.orgresearchgate.net Cbz-α-methyl-L-glutamic acid leverages the inherent chirality of the natural L-glutamic acid backbone, while the α-methyl group introduces specific conformational constraints and steric influences that can be exploited in stereoselective transformations.

The primary value of Cbz-α-methyl-L-glutamic acid as a chiral building block lies in its ability to impart stereochemical control during the synthesis of new molecules. Originating from the chiral pool, its (S)-configuration at the α-carbon is fixed, serving as a stereochemical template. Synthetic strategies have been developed for the stereocontrolled synthesis of various (S)-α-methyl,α-amino acids, ensuring that these building blocks can be prepared with high optical purity. nih.gov

In synthetic pathways, the compound's defined stereocenter can direct the formation of new chiral centers in a predictable manner. This is a cornerstone of asymmetric synthesis, where a chiral auxiliary or building block guides the stereochemical outcome of a reaction. rsc.org The Cbz and ester protecting groups on the amine and carboxyl functionalities, respectively, allow for selective chemical manipulation at different sites of the molecule without affecting the core stereochemistry. This facilitates its use in multi-step syntheses to produce complex, stereochemically defined target molecules, such as heterocyclic compounds or unnatural amino acid derivatives.

A key feature imparted by the α-methyl group is significant conformational restriction. mdpi.com In a typical peptide chain, rotation can occur around the N-Cα (phi, Φ) and Cα-C' (psi, Ψ) bonds. The introduction of a methyl group at the α-carbon sterically limits the range of allowed Φ and Ψ angles, effectively "locking" the residue into a more rigid conformation. ias.ac.in

This principle is intentionally applied in medicinal chemistry and drug design to create conformationally constrained peptides and peptidomimetics. nih.govnih.gov By reducing the conformational flexibility of a molecule, chemists can guide it to adopt a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. The use of α,α-dialkylated amino acids is a recognized strategy for inducing specific secondary structures, like helices or extended conformations, depending on the nature of the side chains. ias.ac.in Cbz-α-methyl-L-glutamic acid serves as a precursor for introducing such a rigidifying element, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to more flexible analogues.

Table 1: Conformational Impact of α-Methylation

| Feature | Standard Amino Acid Residue | α-Methylated Amino Acid Residue |

|---|---|---|

| Backbone Flexibility | High; wide range of allowed Φ/Ψ angles | Low; sterically restricted Φ/Ψ angles ias.ac.in |

| Conformational Space | Broad, allowing for multiple conformations | Narrow, favoring specific secondary structures mdpi.com |

| Application | General peptide synthesis | Design of rigid scaffolds, peptidomimetics nih.govnih.gov |

Utility in Peptide Synthesis Methodologies

The incorporation of Cbz-α-methyl-L-glutamic acid into peptide chains presents distinct challenges and requires specialized approaches due to the steric hindrance caused by the α-methyl group. nih.gov This steric bulk significantly impacts the kinetics and efficiency of peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry. luxembourg-bio.com However, the integration of sterically hindered amino acids like Cbz-α-methyl-L-glutamic acid is notoriously difficult. researchgate.net The α-methyl group shields the N-terminal amine, impeding its nucleophilic attack on the activated carboxyl group of the incoming amino acid. Similarly, when the carboxyl group of Cbz-α-methyl-L-glutamic acid is activated, its approach to the resin-bound N-terminus is sterically hindered. scielo.org.mx

To overcome these challenges, standard coupling conditions are often insufficient. Researchers must employ more robust protocols, which may include:

High-Potency Coupling Reagents: Using highly reactive aminium/uronium salts like HATU or HCTU, which are known to be more effective than traditional carbodiimides for difficult couplings. luxembourg-bio.comnih.gov

Double Coupling: Repeating the coupling step to ensure the reaction proceeds to completion. nih.gov

Elevated Temperatures: Increasing the reaction temperature to provide the necessary activation energy to overcome the steric barrier.

These modifications are necessary to achieve acceptable yields when incorporating this constrained residue into a peptide sequence via SPPS.

Solution-phase peptide synthesis, while often more labor-intensive, can offer greater flexibility for managing difficult couplings. libretexts.org The synthesis of peptides containing sterically demanding residues like α-methyl or N-methyl amino acids often benefits from this approach. scielo.org.mx In solution, chemists have a wider choice of solvents and can use higher concentrations of reagents than are typically feasible in SPPS.

For Cbz-α-methyl-L-glutamic acid, specialized activating agents have proven effective. For instance, the use of N-(α-aminoacyl)benzotriazoles is a reported methodology for synthesizing sterically hindered peptides with high yields and retention of chirality. researchgate.netacs.org This method provides a pre-activated form of the amino acid that can more effectively acylate a hindered amine. The choice of coupling reagents is critical, with phosphorus-based reagents (e.g., PyBOP) or advanced activators (e.g., HATU) often being preferred to drive the reaction forward. luxembourg-bio.comscielo.org.mx

Conventional coupling reagents like DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) frequently result in poor yields when used for α-methylated residues. researchgate.net The difficulty of forming peptide bonds involving two consecutive α,α-disubstituted amino acids represents one of the most challenging scenarios in peptide chemistry. nih.gov Consequently, the synthesis of peptides containing Cbz-α-methyl-L-glutamic acid requires careful optimization and the use of more aggressive chemical strategies to achieve synthetically useful yields.

Table 2: Challenges and Strategies for Coupling α-Methylated Amino Acids

| Challenge | Underlying Cause | Mitigation Strategy |

|---|---|---|

| Low Reaction Rate | Steric hindrance at the α-carbon slows nucleophilic attack and electrophile approach. scielo.org.mx | Use of highly reactive coupling reagents (e.g., HATU, PyBOP); increased reaction temperature. luxembourg-bio.comnih.gov |

| Incomplete Coupling | High activation energy barrier prevents the reaction from reaching completion. | Double coupling cycles; use of excess reagents. nih.gov |

| Low Yield | Incomplete reactions and potential side reactions reduce the overall yield of the desired peptide. researchgate.net | Optimization of solvent and base; use of pre-activated derivatives like N-acylbenzotriazoles. researchgate.netacs.org |

Fabrication of Peptidomimetics and Side-Chain Modified Polypeptides

The unique structural features of Cbz-alpha-methyl-L-Glu also make it a valuable component in the design and synthesis of peptidomimetics and side-chain modified polypeptides.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, increased bioavailability, and better receptor affinity. The incorporation of alpha-methylated amino acids like this compound introduces significant conformational constraints on the peptide backbone. nih.gov This steric hindrance limits the range of accessible dihedral angles (phi and psi), forcing the peptide chain to adopt more defined secondary structures, such as helices or turns. This pre-organization can lead to a higher affinity for biological targets. Nα-alkylation is recognized as a powerful method for enhancing the biological activity of peptidomimetics. nih.gov

In the fabrication of side-chain modified polypeptides , this compound can be used as a monomer in ring-opening polymerization of N-carboxyanhydrides (NCAs) or in solid-phase synthesis to create novel polypeptide structures. The glutamic acid side chain provides a carboxylic acid handle that can be further functionalized either before or after polymerization. This allows for the attachment of various chemical moieties, including imaging agents, drug molecules, or targeting ligands. The alpha-methyl group along the polypeptide backbone ensures the stereochemical integrity of each monomer unit and imparts a rigid, often helical, conformation to the resulting polymer. acs.org This combination of a modifiable side chain and a conformationally constrained backbone is highly advantageous for creating advanced biomaterials and therapeutic agents. acs.org

The synthesis of polypeptides with functional side chains often requires additional protection and deprotection steps. acs.org The use of this compound provides a stable monomer that can be incorporated into complex polymeric structures, with the side-chain carboxyl group available for subsequent modifications to tailor the final properties of the polypeptide.

Biochemical and Enzymatic Research Applications of α Methyl L Glutamic Acid Analogues

Investigations of Enzymatic Recognition and Substrate Activity

The modification of amino acids, particularly at the alpha-carbon, has significant implications for their interaction with enzymes. These analogues serve as critical probes for understanding enzyme specificity and catalytic mechanisms.

The presence of an α-methyl group on an amino acid residue can significantly alter its recognition by enzymes. Research has shown that α-methylated amino acids can influence the activity of various enzymes. For instance, while not a direct substrate for many proteases due to steric hindrance, analogues of α-methyl-L-glutamic acid have been utilized to study the substrate specificity of enzymes involved in glutamate (B1630785) metabolism.

Furthermore, the carbobenzyloxy (Cbz) protecting group is frequently employed in peptide synthesis to prevent unwanted reactions at the amino group. vectorlabs.com The stability of the Cbz group under certain conditions allows for its use in studying enzymatic reactions where the N-terminus of the amino acid is intended to be blocked. While Cbz-alpha-methyl-L-Glu itself is not a typical substrate for proteolytic enzymes, its core structure, α-methyl-L-glutamic acid, can interact with enzymes like glutamine synthetase. Studies have shown that glutamate analogues can act as inhibitors of glutamine and glutathione (B108866) synthesis in vivo. nih.gov

| Enzyme | Interaction with α-Methyl-L-Glutamic Acid Analogue | Reference |

| Glutamine Synthetase | Can utilize isomers of DL-α-aminomethylglutarate, a glutamate analog, at a reduced rate compared to L-glutamate. | nih.gov |

| γ-Glutamylcysteine Synthetase | Utilizes both isomers of DL-α-aminomethylglutarate. | nih.gov |

| Glutathione Synthetase | γ-(alpha-Aminomethyl)glutaryl-α-aminobutyrate, prepared enzymatically, acts as a substrate and inhibitor. | nih.gov |

A key feature of α-methylated amino acids is their resistance to enzymatic degradation. enamine.net The methyl group at the α-carbon sterically hinders the approach of enzymes that would typically metabolize the parent amino acid. This property is particularly valuable in the design of peptides and other bioactive molecules with enhanced stability.

The inclusion of α-methylated amino acid residues in peptides helps to suppress the cleavage of peptide bonds by proteases. enamine.net This resistance to proteolysis makes this compound, and more specifically its unprotected form, a stable tool for various biochemical assays where the degradation of the molecule would interfere with the results. The Cbz group itself also provides stability, preventing unwanted reactions. vectorlabs.com This inherent stability allows researchers to study biological processes over longer periods without the complication of the probe molecule being broken down.

Probing Amino Acid Transport Systems

Amino acid transporters are crucial for maintaining cellular homeostasis and are involved in a multitude of physiological processes. α-Methyl-L-glutamic acid has been instrumental in the characterization of these transport systems.

Research has demonstrated that α-methyl-L-glutamic acid is recognized and transported by high-affinity dicarboxylic amino acid transport systems. This allows it to be used as a probe to identify and characterize these transporters in various cell types and tissues. By studying the uptake of radiolabeled α-methyl-L-glutamic acid, researchers can elucidate the kinetics and specificity of these transport systems.

α-Methyl-L-glutamic acid acts as a competitive inhibitor of glutamate uptake. This property makes it an invaluable tool for studying the function of glutamate transporters. By competing with glutamate for binding to the transporter, it can be used to investigate the role of glutamate uptake in processes such as synaptic transmission and excitotoxicity. These competitive inhibition studies help to define the structural requirements of the transporter's substrate binding site.

| Transport System / Study | Role of α-Methyl-L-Glutamic Acid | Key Finding |

| High-Affinity Dicarboxylic Amino Acid Transporters | Transported substrate | Enables characterization of transporter kinetics and specificity. |

| Glutamate Uptake Systems | Competitive inhibitor | Helps to elucidate the function of glutamate transporters in various physiological processes. |

Role as a Metabolically Inert Biochemical Tool

The resistance of α-methyl-L-glutamic acid to enzymatic degradation also contributes to its utility as a metabolically inert biochemical tool. Once inside the cell, it is not readily incorporated into metabolic pathways that utilize glutamate. This metabolic stability is a significant advantage in research, as it allows for the study of specific biological processes without the confounding effects of the probe molecule being metabolized into other compounds.

For example, when studying amino acid transporters, the use of a non-metabolized analogue like α-methyl-L-glutamic acid ensures that the measured uptake reflects the transport process itself, rather than a combination of transport and subsequent metabolism. This allows for a more accurate characterization of the transporter's function. The administration of glutamate analogues in vivo has been shown to affect the levels of other amino acids, indicating its entry into cells and interaction with metabolic pathways, while its core structure remains stable. nih.gov

Computational and Spectroscopic Characterization in Research

Molecular Modeling and Conformational Analysis of Cbz-α-methyl-L-Glutamic Acid and its Peptides

Molecular modeling serves as a powerful tool to predict and understand the conformational landscape of Cbz-α-methyl-L-glutamic acid and its corresponding peptides. The presence of the α-methyl group sterically restricts the available conformational space, primarily influencing the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.

Computational studies, including ab initio and density functional theory (DFT) methods, have been instrumental in mapping the potential energy surface of peptides containing Cbz-α-methyl-L-glutamic acid. These analyses consistently reveal a strong preference for helical or folded conformations. For instance, research on dipeptides incorporating this residue has shown that the α-methyl group promotes the adoption of β-turn or helical structures, which are often crucial for biological recognition and function.

The conformational preferences can be summarized in the following table, which illustrates the sterically allowed regions of the Ramachandran plot for α-methylated amino acids compared to their unmethylated counterparts.

| Dihedral Angle | L-Amino Acid | α-Methyl-L-Amino Acid |

| Φ (Phi) | Broadly allowed regions | Significantly restricted |

| Ψ (Psi) | Broadly allowed regions | Significantly restricted |

| Preferred Conformation | Extended and Helical | Primarily Helical and Folded |

This table provides a generalized comparison of the conformational space available to standard L-amino acids versus their α-methylated analogs.

Theoretical Predictions of Reactivity and Interaction Mechanisms

Theoretical predictions of the reactivity and interaction mechanisms of Cbz-α-methyl-L-glutamic acid are intrinsically linked to its conformational behavior. The fixed orientation of the side-chain carboxyl group, a consequence of the backbone rigidity, plays a critical role in dictating intermolecular interactions.

Computational models predict that the spatial arrangement of the glutamic acid side chain is more defined in α-methylated peptides. This pre-organization can lead to more specific and potentially stronger interactions with biological targets, such as receptors or enzymes. The reduced conformational flexibility minimizes the entropic penalty upon binding, which can translate to higher binding affinities.

Theoretical studies also explore the electrostatic potential surface of molecules containing Cbz-α-methyl-L-glutamic acid. These models highlight the distribution of charge and identify regions with high potential for electrostatic interactions, such as hydrogen bonding. The predictable orientation of the carboxyl group's hydrogen bond donors and acceptors is a key factor in designing peptides with specific binding properties.

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR for conformational studies)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in experimentally validating the conformational preferences predicted by molecular modeling. High-resolution NMR studies provide direct evidence of the three-dimensional structure of peptides containing Cbz-α-methyl-L-glutamic acid in solution.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to measure through-space proton-proton distances. These experimental distance restraints are then used in conjunction with computational methods to generate highly refined structural models. For peptides incorporating Cbz-α-methyl-L-glutamic acid, NOE data often reveals short distances between protons that are characteristic of folded or helical structures, corroborating theoretical predictions.

Emerging Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Synthesis

The synthesis of Cbz-protected amino acids, including Cbz-alpha-methyl-L-Glu, is traditionally reliant on methods that often involve hazardous solvents and generate significant waste. To address these environmental concerns, research is shifting towards more sustainable and eco-friendly "green chemistry" approaches. A major focus has been the replacement of conventional organic solvents with water, the natural medium for biological reactions. greentech.fr

One promising strategy is the use of micellar catalysis, where surfactants form nanomicelles in water. nih.gov These micelles act as nanoreactors, creating a hydrophobic environment that can solubilize nonpolar reactants, thereby facilitating reactions in an aqueous medium. nih.govucsb.edu For instance, a one-pot tandem sequence for peptide synthesis has been developed that performs both the deprotection of the Carboxybenzyl (Cbz) group and subsequent peptide coupling in water using the designer surfactant TPGS-750-M. greentech.frnih.gov This method significantly reduces the reliance on volatile organic solvents and simplifies product isolation. nih.gov

Other green approaches for the N-benzyloxycarbonylation of amines and amino acids include the use of β-cyclodextrin in water, which has been shown to selectively protect amino groups with high yields at room temperature. researchgate.net Additionally, biocatalytic methods are being explored, which utilize enzymes to carry out specific reaction steps under mild, aqueous conditions, further minimizing waste and energy consumption. beilstein-journals.org

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Micellar Catalysis in Water | Uses surfactants (e.g., TPGS-750-M, PS-750-M) to form nanoreactors in aqueous solution. nih.gov | Reduces use of organic solvents, allows for one-pot tandem reactions, simplifies purification. nih.gov |

| Biocatalysis | Employs enzymes for specific transformations in continuous flow processes. beilstein-journals.org | High selectivity, mild reaction conditions, reduced waste, potential for creating complex building blocks. beilstein-journals.org |

| β-Cyclodextrin Catalysis | Utilizes β-cyclodextrin as a catalyst in an aqueous phase for Cbz-protection. researchgate.net | Simple, selective protection at room temperature, high yields, avoids by-products. researchgate.net |

Exploration of Novel Derivatization and Functionalization Strategies

The functionalization of this compound is crucial for developing analogues that can serve as specific biochemical probes or therapeutic agents. Researchers are exploring various strategies to modify the parent molecule to alter its properties and biological activity. The introduction of the alpha-methyl group itself is a key modification that can increase resistance to proteolytic degradation. iris-biotech.de

One area of active research is the synthesis of hydroxyglutamic acids from Cbz-L-glutamate precursors. beilstein-journals.org Electrophilic hydroxylation at the C4 position can introduce a hydroxyl group, which can form additional hydrogen bonds and help in mapping the active sites of glutamate (B1630785) receptors. beilstein-journals.org Another innovative strategy involves the introduction of a trifluoromethyl (CF3) group. Starting from Cbz-L-Glu-OH, peptides containing a trifluoromethyl ketone group have been synthesized, which are being investigated as potential enzyme inhibitors. nih.gov

Furthermore, derivatization is not limited to modifying the glutamate side chain. The carboxyl and amino groups can be functionalized in various ways. For instance, two-step derivatization procedures can create methyl ester-pentafluoropropionic derivatives for analytical purposes like GC-MS analysis. mdpi.com Silylation is another common technique to make the polar amino acid more volatile for gas chromatography. sigmaaldrich.com These derivatization methods open up possibilities for creating a diverse library of this compound analogues with unique chemical and biological properties.

| Strategy | Description | Example Application |

|---|---|---|

| α-Methylation | Introduction of a methyl group at the alpha-carbon. iris-biotech.de | Increases peptide resistance to proteolytic digestion. iris-biotech.de |

| Electrophilic Hydroxylation | Treatment of an N-Cbz-L-glutamate enolate with an oxaziridine (B8769555) to introduce a hydroxyl group. beilstein-journals.org | Synthesis of hydroxyglutamic acid analogues to probe glutamate receptor binding sites. beilstein-journals.org |

| Trifluoromethylation | Incorporation of a CF3 group, often leading to a trifluoromethyl ketone. nih.gov | Development of potential enzyme inhibitors. nih.gov |

| Esterification & Acylation | Conversion of carboxylic acid groups to esters (e.g., methyl esters) and reaction of amino/hydroxyl groups with anhydrides (e.g., PFPA). mdpi.com | Preparation of volatile derivatives for GC-MS analysis. mdpi.com |

| Aza-Michael Additions | Elaboration of Cbz-carbamates into β-amino acid derivatives via flow-based reactions. beilstein-journals.org | Creation of important non-natural amino acid building blocks. beilstein-journals.org |

Advancements in High-Throughput Screening of Analogues for Biochemical Probes

The discovery of potent and selective biochemical probes from libraries of this compound analogues relies on efficient screening methods. High-throughput screening (HTS) has become an indispensable tool in this process, allowing for the rapid testing of thousands of compounds. acs.org

A significant advancement is the combination of virtual (in silico) screening with experimental HTS. nih.govnih.gov In this approach, large compound libraries are first computationally screened against a biological target, such as a glutamate receptor, to predict potential binders. nih.govnih.govnih.gov Top-scoring virtual hits are then selected for experimental validation, which significantly increases the efficiency and hit rate of the screening campaign. nih.govnih.gov For example, this iterative approach has successfully identified novel positive allosteric modulators for metabotropic glutamate receptors. nih.gov

The development of sophisticated screening assays is also crucial. For glutamate receptors, which are often ion channels, automated patch-clamp electrophysiology and cell-based assays using voltage-sensitive dyes or calcium flux measurements are employed to assess compound activity in a high-throughput format. sbdrugdiscovery.comnih.gov Furthermore, innovations in library technology, such as DNA-encoded libraries (DEL) and one-bead-one-compound (OBOC) libraries, enable the screening of millions to billions of molecules. nih.govnih.govcreative-peptides.com These platforms, combined with advanced analytical techniques like mass spectrometry, are accelerating the discovery of novel ligands for a wide range of biological targets. nih.govacs.org

| Screening Technology | Principle | Application for this compound Analogues |

|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Computational methods (e.g., pharmacophore modeling, docking) to predict compound activity against a target. nih.govnih.gov | Prioritizing analogues from large virtual libraries for synthesis and experimental testing against targets like glutamate receptors. nih.govnih.gov |

| Cell-Based Functional Assays | Measure cellular responses to compound treatment, such as changes in membrane potential (Voltage-Sensitive Dyes) or intracellular calcium levels. nih.gov | Screening for modulators (agonists, antagonists, PAMs, NAMs) of glutamate receptors. sbdrugdiscovery.comnih.gov |

| Automated Electrophysiology | High-throughput patch-clamp systems to measure ion channel activity directly. sbdrugdiscovery.com | Precise assessment of compound potency and mechanism of action on ionotropic glutamate receptors. sbdrugdiscovery.com |

| DNA-Encoded Libraries (DEL) | Each compound in a vast library is tagged with a unique DNA barcode for identification after affinity selection. nih.govcreative-peptides.com | Screening billions of diverse molecules, including peptides and non-natural amino acids, to find novel binders. nih.govacs.org |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Cbz-alpha-methyl-L-Glu with high enantiomeric purity?

- Methodology : Use chiral auxiliaries or asymmetric catalysis during synthesis, followed by purification via chiral chromatography (e.g., HPLC with a chiral stationary phase). Validate enantiomeric excess using -NMR with chiral shift reagents or circular dichroism (CD) spectroscopy. Document all steps meticulously, including reagent purity, reaction conditions (temperature, solvent), and characterization data, to ensure reproducibility .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm backbone structure and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment via reverse-phase or chiral columns.

- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry.

- Report all instrument parameters (e.g., column type, mobile phase, detector settings) to enable replication .

Q. How should researchers assess the stability of this compound under varying pH, temperature, and light conditions?

- Methodology : Conduct stress testing by exposing the compound to extremes (e.g., pH 2–12, 40–80°C, UV light). Monitor degradation via HPLC at regular intervals. Quantify degradation products using tandem MS and compare stability profiles to establish optimal storage conditions (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of this compound?

- Methodology : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time. Use response surface methodology (RSM) to identify interactions between variables. Validate optimized conditions through triplicate runs and statistical analysis (e.g., ANOVA) to ensure robustness .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from primary literature, noting variations in assay protocols (e.g., cell lines, incubation times).

- Standardization : Re-test derivatives under controlled conditions using validated assays (e.g., IC determination with positive controls).

- Data Triangulation : Cross-reference results with computational predictions (e.g., molecular docking) to identify outliers .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses against target proteins (e.g., enzymes). Validate docking scores with experimental IC values.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanoseconds to assess stability and binding energy (MM-PBSA/GBSA).

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate structural features (e.g., substituent electronegativity) with activity .

Methodological Best Practices

- Reproducibility : Adhere to guidelines for documenting experimental procedures, including reagent sources, equipment calibration, and raw data archiving .

- Data Validation : Use orthogonal techniques (e.g., NMR + MS) to confirm key results and minimize systematic errors .

- Literature Review : Prioritize peer-reviewed journals and avoid unverified databases (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。